Cucurbitacin L
Overview
Description
Cucurbitacins are a class of biochemical compounds that some plants, notably members of the pumpkin and gourd family, Cucurbitaceae, produce and which function as a defense against herbivores . Cucurbitacins and their derivatives have also been found in many other plant families . Cucurbitacins are chemically classified as triterpenes . They often occur as glycosides .
Synthesis Analysis
Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps, producing a variety of cucurbitacins . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .Molecular Structure Analysis
From the chemical point of view, cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The molecular structure of Cucurbitacin I is shown in Fig. 1 .Chemical Reactions Analysis
Cucurbitacins have significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective and antitumor potential .Physical And Chemical Properties Analysis
Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton .Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Effects :
- Cucurbitacin IIb exhibits anti-inflammatory activity by modulating multiple cellular behaviors of mouse lymphocytes, including inhibiting proliferation, arresting the cell cycle, suppressing surface expression of activation markers, and attenuating the production of pro-inflammatory cytokines (Wang et al., 2014).
Anticancer Activity :
- Cucurbitacin B has shown potent antiproliferative effects on leukemia and lymphoma cell lines, inducing cell cycle arrest and morphological alterations indicative of differentiation and cytoskeletal changes. This suggests potential clinical trials of cucurbitacins for hematopoietic malignancies (Haritunians et al., 2008).
- A systematic review highlights the anticancer activity of various cucurbitacin compounds, including Cucurbitacin L glucoside, against different types of cancers, acting through antiproliferation, inhibition of migration and invasion, proapoptosis, and cell cycle arrest promotion (Cai et al., 2015).
Molecular Targets and Mechanisms :
- Cucurbitacin B induces ATM-mediated DNA damage, causing G2/M cell cycle arrest in a ROS-dependent manner, elucidating the molecular pathways involved in its anticancer activity (Guo et al., 2014).
- Cucurbitacins have been recognized for their ability to target various molecular pathways like JAK-STAT3, Wnt, PI3K/Akt, and MAPK, which are crucial in cancer cell apoptosis and survival. Recent studies also suggest synergistic effects when used with clinically approved chemotherapeutic drugs (Chen et al., 2012).
Obesity and Metabolic Syndrome :
- Cucurbitacin E has shown promising results in reducing symptoms of metabolic syndrome in mice, such as diminishing visceral obesity, dyslipidemia, hyperglycemia, and insulin resistance, by targeting the JAK-STAT5 signaling pathway (Murtaza et al., 2017).
Synergistic Effects with Other Treatments :
- Studies highlight the potential of cucurbitacins to act synergistically with small-molecule drugs, which might enhance their therapeutic efficacy and lead to new approaches in cancer treatment (Jing et al., 2020).
Role in Modulating Actin Cytoskeleton :
- Cucurbitacin I has been found to induce the co-aggregation of actin with phospho-myosin II through the stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase, adding to the understanding of its impact on signal transduction and actin dynamics (Sari-Hassoun et al., 2016).
Mechanism of Action
Cucurbitacins have shown to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest, as some of their modes of action . The JAK-STAT3, Wnt, PI3K/Akt, and MAPK signaling pathways, which are essential for the survival and apoptosis of cancer cells, have also been shown to be suppressed by cucurbitacins .
Future Directions
There are several studies, both in vitro and in vivo reporting this important anticancer/chemopreventive potential of cucurbitacins; hence a comprehensive review on this topic is recommended for future clinical research . The proposed molecule is recommended for further in vitro and in vivo trials in the quest to develop effective and alternate therapeutics from plant-based resources against COVID-19 .
Properties
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,13,17,19-20,23,31-32,36-37H,10-12,14-15H2,1-8H3/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAXYFCLPQWOD-ILFSFOJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149441 | |
Record name | Cucurbitacin L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-02-7 | |
Record name | Cucurbitacin L | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacin L | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cucurbitacin L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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